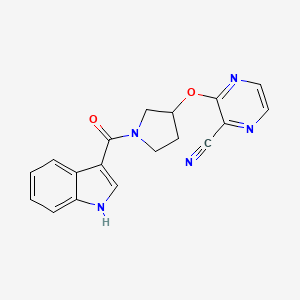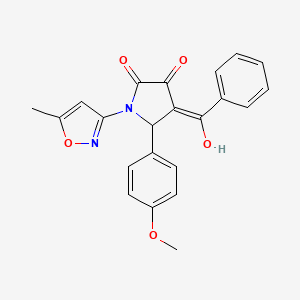![molecular formula C20H19N3O2S B2761409 2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-72-4](/img/structure/B2761409.png)
2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a derivative of benzothiazepine . It’s a complex organic compound that has been synthesized for research purposes .
Synthesis Analysis
The compound was synthesized by the reaction of o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, which was prepared from salicylaldehyde and acetophenone through (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one . The structures of the compounds were determined by IR, 1H-NMR, 13C-NMR, and HR-MS spectral data .Molecular Structure Analysis
The molecular formula of the compound is C15H15NO2 . The average mass is 241.285 Da and the monoisotopic mass is 241.110275 Da .Chemical Reactions Analysis
The compound was synthesized via a series of reactions involving o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide . The reaction pathway for the synthesis of the compound is illustrated in the referenced paper .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H15NO2, an average mass of 241.285 Da, and a monoisotopic mass of 241.110275 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Cooling Agents and Toxicological Evaluation
A study conducted by Karanewsky et al. (2015) highlights the toxicological evaluation of a novel cooling compound, "2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide" (S2227), for its safety in food and beverage applications. This compound undergoes rapid oxidative metabolism and is not found to be mutagenic or clastogenic. The study provides a No-Observed-Adverse-Effect-Level (NOAEL) for S2227, suggesting its potential as a safe cooling agent in consumer products (Karanewsky et al., 2015).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives, which were used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential applications in the development of antioxidants (Chkirate et al., 2019).
Corrosion Inhibition
Lgaz et al. (2018) explored the effectiveness of pyrazoline derivatives, including compounds similar to the one of interest, as corrosion inhibitors for mild steel in acidic media. The study demonstrates the high inhibition efficiency and potential practical applications in protecting metals from corrosion (Lgaz et al., 2018).
Synthesis and Characterization of Complexes
Research on the synthesis of novel complexes and their characterization also provides insights into the structural versatility and potential applications of acetamide derivatives in materials science and coordination chemistry. For instance, the synthesis of edge-sharing octahedral-tetrahedral-octahedral linear trinuclear complexes using a mixed functionality pyrazole/phenol ligand showcases the compound's role in forming structurally complex and potentially functional materials (Higgs et al., 1998).
Future Directions
The compound and its derivatives could be of interest in the field of medicinal chemistry. The literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)23-20(17-12-26-13-18(17)22-23)21-19(24)11-25-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXMBBYLVAARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761328.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2761330.png)
![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)


![8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2761337.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2761338.png)
![3-Methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2761339.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2761340.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2761345.png)
